molecular formula C36H53NO13 B1675369 Lucimycin CAS No. 13058-67-8

Lucimycin

カタログ番号: B1675369
CAS番号: 13058-67-8
分子量: 707.8 g/mol
InChIキー: MUAOHYJGHYFDSA-QPXNHKGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Lucimycin is synthesized by the bacterium Streptomyces lucensis. The biosynthetic gene cluster responsible for its production has been described in Streptomyces cyanogenus S136 . The synthesis involves the manipulation of the global regulatory gene adpA to elicit the silent lucensomycin biosynthetic pathway .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces lucensis under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound .

化学反応の分析

Types of Reactions: Lucimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions include modified versions of this compound with enhanced antifungal properties or derivatives used for further scientific research .

科学的研究の応用

Antifungal Applications

Lucimycin exhibits potent antifungal activity against a range of fungal pathogens, including those from the phyla Ascomycota, Basidiomycota, and Zygomycota. Its efficacy against the oomycete Phytophthora parasitica further highlights its broad-spectrum antifungal capabilities.

Case Study: Transgenic Crops

One notable application of this compound is in the development of transgenic crops resistant to fungal diseases. By incorporating the this compound gene into crop genomes, researchers aim to enhance plant resistance against destructive fungal pathogens. This biotechnological approach could significantly reduce reliance on chemical fungicides, promoting sustainable agricultural practices .

Medical Applications

This compound plays a crucial role in maggot debridement therapy (MDT), where sterilized larvae of Lucilia sericata are used to treat non-healing wounds. The larvae secrete this compound along with other proteolytic enzymes that aid in wound cleaning and promote healing.

Wound Healing Mechanism

The secretion of this compound contributes to the antimicrobial environment necessary for wound healing by preventing infections caused by opportunistic pathogens. Studies have shown that MDT not only accelerates wound closure but also reduces bacterial load effectively .

Case Study: Chronic Wound Management

In clinical settings, MDT has been successfully utilized for treating chronic wounds such as diabetic foot ulcers and venous leg ulcers. A study demonstrated significant improvements in healing rates among patients treated with MDT compared to conventional therapies, underscoring the importance of this compound in enhancing therapeutic outcomes .

Research and Development

Ongoing research continues to explore the full potential of this compound in various fields:

  • Molecular Characterization : Recent studies have focused on the molecular characterization of the this compound gene, revealing insights into its structure and function. This knowledge aids in understanding how modifications to the peptide can enhance its antifungal properties or broaden its spectrum of activity .
  • Leishmanicidal Activity : Research indicates that larval products containing this compound may also exhibit leishmanicidal effects against Leishmania tropica, suggesting potential applications in treating leishmaniasis alongside its antifungal properties .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound:

Application AreaDescriptionEfficacy/Outcome
Antifungal TherapyActive against Ascomycota, Basidiomycota, Zygomycota fungiEffective against P. parasitica; potential for transgenic crops
Wound HealingUsed in maggot debridement therapy (MDT)Accelerates healing; reduces bacterial load
Leishmaniasis TreatmentPotential leishmanicidal effects against L. tropicaComparable efficacy to standard treatments

特性

CAS番号

13058-67-8

分子式

C36H53NO13

分子量

707.8 g/mol

IUPAC名

(1R,3S,5R,7R,8Z,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

InChI

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5-,9-7-,10-8-,14-11-,16-15-/t21-,22+,23?,24+,25+,26-,27-,28+,30-,31+,32-,33+,35+,36-/m1/s1

InChIキー

MUAOHYJGHYFDSA-QPXNHKGHSA-N

SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

異性体SMILES

CCCCC1C/C=C\C=C/C=C\C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

正規SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lucimycin;  FI 1163;  FI-1163;  FI1163;  Antibiotic 1163 F.I.;  NSC 143257;  NS0-143257;  NSC143257;  Leusensomycin; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucimycin
Reactant of Route 2
Lucimycin
Reactant of Route 3
Lucimycin
Reactant of Route 4
Lucimycin
Reactant of Route 5
Lucimycin
Reactant of Route 6
Lucimycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。